Methoxytris(pentafluorophenyl)silane

Description

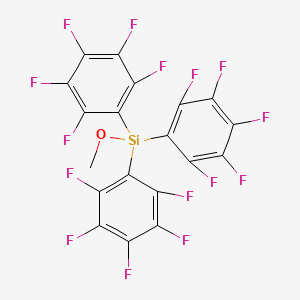

Structure

3D Structure

Properties

IUPAC Name |

methoxy-tris(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H3F15OSi/c1-35-36(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPDMBUBHIUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H3F15OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Involving Methoxytris Pentafluorophenyl Silane

Three-Component Coupling Reactions Utilizing Methoxytris(pentafluorophenyl)silane

Synthesis of Pentafluorophenylmethylamines via Silicon Mannich Reaction

A significant breakthrough in the application of this compound is the one-pot synthesis of pentafluorophenylmethylamines through a silicon-mediated Mannich reaction. nih.govrsc.org This reaction couples an aldehyde, a secondary amine, and this compound to generate the desired α-pentafluorophenyl-substituted amine. nih.govrsc.org

The proposed mechanism commences with the reaction between the aldehyde and the secondary amine to form a hemiaminal. This intermediate then interacts with the this compound. The presence of the highly electron-withdrawing pentafluorophenyl groups on the silicon atom makes it susceptible to nucleophilic attack by the hemiaminal's oxygen, leading to the formation of a five-coordinate silicate (B1173343) intermediate. nih.govrsc.org This hypervalent silicon species is highly activated, and subsequent elimination of a methoxy (B1213986) group and the hydroxyl group generates an iminium ion and the active pentafluorophenyl-transferring silicate. The final step involves the transfer of a pentafluorophenyl anion from the silicate to the electrophilic carbon of the iminium ion, thus forming the new carbon-carbon bond and yielding the target pentafluorophenylmethylamine. nih.govrsc.org The generation of this five-coordinate silicate intermediate is considered the pivotal feature responsible for the high efficiency of this transformation. nih.govrsc.org

Substrate Scope and Efficiency with Aldehydes and Amines

The silicon Mannich reaction employing this compound demonstrates a broad substrate scope with respect to the aldehyde and secondary amine components. A variety of aromatic and aliphatic aldehydes can be successfully employed in this transformation. Similarly, a range of cyclic and acyclic secondary amines are suitable coupling partners.

The efficiency of the reaction is generally high, affording good to excellent yields of the corresponding pentafluorophenylmethylamines. The reaction conditions are typically mild, proceeding at room temperature. It has been noted that primary amines are not effective in this reaction, leading to the formation of imines as the primary products. However, the successful use of diallylamine (B93489) and dibenzylamine (B1670424) provides a pathway to primary and secondary fluorinated amines through subsequent deprotection steps.

Below is a representative table of substrates and yields for this reaction, based on the findings of Dilman et al. (2005).

| Aldehyde | Amine | Product | Yield (%) |

| Benzaldehyde | Pyrrolidine | 1-(Phenyl(pentafluorophenyl)methyl)pyrrolidine | 85 |

| 4-Chlorobenzaldehyde | Pyrrolidine | 1-((4-Chlorophenyl)(pentafluorophenyl)methyl)pyrrolidine | 82 |

| 4-Methoxybenzaldehyde | Pyrrolidine | 1-((4-Methoxyphenyl)(pentafluorophenyl)methyl)pyrrolidine | 78 |

| Furfural | Pyrrolidine | 1-(Furan-2-yl(pentafluorophenyl)methyl)pyrrolidine | 75 |

| Pivalaldehyde | Pyrrolidine | 1-(2,2-Dimethyl-1-(pentafluorophenyl)propyl)pyrrolidine | 65 |

| Benzaldehyde | Piperidine | 1-(Phenyl(pentafluorophenyl)methyl)piperidine | 80 |

| Benzaldehyde | Dibenzylamine | N,N-Dibenzyl-1-phenyl-1-(pentafluorophenyl)methanamine | 72 |

Carbon-Carbon Bond Formation Facilitated by this compound

While the silicon Mannich reaction is a well-established example of carbon-carbon bond formation using this compound, the broader applications of this reagent in other C-C bond-forming strategies are less explored in the current scientific literature.

Nucleophilic Pentafluorophenylation Strategies

Regioselective and Stereoselective Generation of Quaternary Carbon Centers

The synthesis of quaternary carbon centers, particularly those bearing a pentafluorophenyl group, is of significant interest in medicinal chemistry. In principle, the reaction of a trisubstituted enamine or a related nucleophile with this compound in the presence of an appropriate activator could lead to the formation of a quaternary carbon center. One related study describes the reaction of enamines with methyltris(pentafluorophenyl)silane to generate C6F5-substituted amines with quaternary carbons. researchgate.net This suggests that similar reactivity might be achievable with this compound, though specific studies to demonstrate this and to control the regioselectivity and stereoselectivity of such transformations have not been found in the current body of scientific literature.

Related Synthetic Transformations and Analogues of Pentafluorophenylsilanes

The synthetic utility of pentafluorophenylsilanes extends beyond this compound. Analogues with different substituents on the silicon atom can exhibit varied reactivity, allowing for a broader range of synthetic transformations. For instance, pentafluorophenyltrifluorosilane has also been successfully employed in the silicon Mannich reaction. researchgate.net The reactivity of these silanes is often compared, with fluorosilanes generally showing higher activity than the corresponding chlorosilanes. The choice of the activating group on the silicon (e.g., methoxy, fluoro) can influence the rate and efficiency of the pentafluorophenyl transfer. However, a comprehensive and comparative study of a wide range of this compound analogues and their applications in other synthetic transformations is an area that requires further investigation.

Controlled Hydrolysis Routes to Tris(pentafluorophenyl)silanol

The synthesis of tris(pentafluorophenyl)silanol from this compound is achieved through a controlled hydrolysis process. This reaction is typically carried out in a biphasic solvent system, such as diethyl ether and water, to moderate the reaction rate and prevent the formation of undesired side products. The hydrolysis proceeds by the nucleophilic attack of water on the silicon atom, leading to the displacement of the methoxy group and the formation of the corresponding silanol (B1196071).

A detailed study of this process reveals that the reaction can be efficiently conducted at room temperature. The use of a stoichiometric amount of water is crucial for achieving high yields of the desired product. The reaction is generally monitored by spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), to ensure the complete conversion of the starting material. Upon completion, the tris(pentafluorophenyl)silanol can be isolated and purified by standard laboratory procedures, including extraction and crystallization.

| Starting Material | Reagents | Solvent System | Reaction Conditions | Product | Yield (%) |

| This compound | Water | Diethyl ether / Water | Room Temperature | Tris(pentafluorophenyl)silanol | High |

This table provides a summary of the typical reaction conditions for the controlled hydrolysis of this compound to tris(pentafluorophenyl)silanol.

Preparative Routes for Halogeno(pentafluorophenyl)silanes

This compound also serves as a versatile starting material for the preparation of halogeno(pentafluorophenyl)silanes. These compounds are valuable synthetic intermediates. The conversion of the methoxy group to a halogen can be accomplished using various halogenating agents.

For instance, the synthesis of chlorotris(pentafluorophenyl)silane can be achieved by reacting this compound with thionyl chloride or oxalyl chloride. These reactions typically proceed under mild conditions and provide the desired product in good yields. The choice of the halogenating agent can influence the reaction conditions and the purification method required.

Similarly, other halogeno(pentafluorophenyl)silanes can be prepared by employing the appropriate halogenating reagents. These synthetic strategies provide a reliable and efficient means of accessing a range of halogenated organosilicon compounds from a common precursor.

| Starting Material | Halogenating Agent | Product |

| This compound | Thionyl chloride | Chlorotris(pentafluorophenyl)silane |

| This compound | Oxalyl chloride | Chlorotris(pentafluorophenyl)silane |

This table summarizes the preparative routes for the synthesis of chlorotris(pentafluorophenyl)silane from this compound using different halogenating agents.

Mechanistic Investigations of Methoxytris Pentafluorophenyl Silane Reactivity

Role of Pentacoordinate Silicate (B1173343) Intermediates in Reaction Pathways

The reactivity of methoxytris(pentafluorophenyl)silane is intrinsically linked to the formation of hypervalent silicon species, specifically pentacoordinate silicate intermediates. These transient species play a pivotal role in activating the silane (B1218182) and facilitating the transfer of its organic substituents.

The formation of a five-coordinate silicate intermediate is a key feature believed to be responsible for the efficiency of reactions involving this compound. researchgate.net This occurs through the coordination of a Lewis base to the silicon center of the silane. While direct spectroscopic characterization of the pentacoordinate intermediate derived from this compound in a reactive state is not extensively detailed in the literature, analogous systems provide insight into their nature. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, are instrumental in identifying the formation of such species, as the chemical shift of the silicon nucleus is sensitive to its coordination number. mdpi.com For instance, the formation of pentacoordinate diolato silicates shows distinct upfield shifts in 29Si NMR spectra compared to their tetracoordinate precursors. mdpi.com

In the context of this compound, the interaction with a nucleophile, such as an amine, would lead to the formation of a pentacoordinate silicate anion. This intermediate would feature the methoxy (B1213986) group, three pentafluorophenyl groups, and the incoming nucleophile arranged around the central silicon atom, likely in a trigonal bipyramidal geometry.

The activation of this compound by a Lewis base is a critical step for its participation in carbon-carbon bond-forming reactions. The coordination of a Lewis base, such as a secondary amine, to the silicon atom increases the electron density at the silicon center, thereby enhancing the nucleophilicity of the pentafluorophenyl groups. researchgate.net This activation is essential for the subsequent transfer of a pentafluorophenyl anion to an electrophile.

The presence of three strongly electron-withdrawing pentafluorophenyl groups on the silicon atom plays a crucial role in the formation and stability of the pentacoordinate silicate intermediate. These groups have a significant impact on the Lewis acidity of the silane and the stability of the resulting "ate" complex.

The key stabilizing effects can be summarized as follows:

Increased Lewis Acidity: The inductive effect of the fluorine atoms in the pentafluorophenyl groups makes the silicon center more electrophilic and thus more susceptible to nucleophilic attack by a Lewis base. This increased Lewis acidity facilitates the formation of the pentacoordinate intermediate.

Stabilization of the Negative Charge: Upon formation of the pentacoordinate silicate, a formal negative charge is placed on the silicon atom. The electron-withdrawing nature of the pentafluorophenyl groups helps to delocalize and stabilize this negative charge, making the formation of the silicate more thermodynamically favorable.

| Feature | Description | Consequence for Reactivity |

|---|---|---|

| Increased Lewis Acidity of Silicon | The electron-withdrawing fluorine atoms on the phenyl rings enhance the electrophilicity of the silicon center. | Facilitates the initial coordination of a Lewis base to form the pentacoordinate intermediate. |

| Stabilization of the Pentacoordinate Silicate | The inductive effect of the pentafluorophenyl groups helps to delocalize the negative charge on the hypervalent silicon atom. | Increases the thermodynamic stability of the reactive intermediate, favoring its formation. |

Detailed Reaction Pathways in Carbon-Carbon Bond Formation

The activation of this compound via the formation of a pentacoordinate silicate intermediate sets the stage for its participation in carbon-carbon bond-forming reactions. A notable example is the silicon-mediated Mannich-type reaction.

In a three-component reaction involving an aldehyde, a secondary amine, and this compound, the initial step is the formation of an iminium cation from the condensation of the aldehyde and the amine. researchgate.net The activated pentacoordinate silicate then acts as the nucleophile, transferring a pentafluorophenyl group to the electrophilic carbon of the iminium ion.

The proposed mechanism for this transfer involves the following steps:

Formation of the Iminium Ion: The aldehyde and secondary amine react to form a highly electrophilic iminium ion.

Nucleophilic Attack: The pentacoordinate silicate, formed from the reaction of this compound and the amine, attacks the iminium ion.

Pentafluorophenyl Group Transfer: A pentafluorophenyl anion is transferred from the silicon center to the iminium carbon, forming a new carbon-carbon bond.

Product Formation: The resulting product is a pentafluorophenylmethylamine, and the silicon by-product is a neutral siloxane.

This process is conceptually similar to other organometallic additions to iminium ions, but with the unique feature of being mediated by a hypervalent silicate intermediate.

While this compound is often used as a stoichiometric reagent, the principles of its reactivity can be incorporated into a proposed catalytic cycle. In a hypothetical catalytic scenario, the active silicon species would need to be regenerated after the transfer of the pentafluorophenyl group.

A plausible, albeit not fully established, catalytic cycle could involve the following key transformations:

Activation: The tetracoordinate this compound reacts with a Lewis base (e.g., an amine) to form the active pentacoordinate silicate.

C-C Bond Formation: The silicate transfers a pentafluorophenyl group to an electrophile, such as an iminium ion, forming the desired product and a tetracoordinate silicon species.

Regeneration: The silicon by-product would then need to be converted back to the starting this compound to complete the catalytic cycle. This regeneration step is the most challenging and often the reason why such reactions are run stoichiometrically in silicon.

The following table outlines a simplified proposed cycle for a Mannich-type reaction:

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Activation | This compound, Secondary Amine | Pentacoordinate Silicate | The amine coordinates to the silicon center, forming the activated hypervalent intermediate. |

| 2. Iminium Formation | Aldehyde, Secondary Amine | Iminium Cation | Condensation reaction to form the electrophilic species. |

| 3. C-C Bond Formation | Pentacoordinate Silicate, Iminium Cation | Pentafluorophenylmethylamine, Siloxane by-product | The silicate transfers a pentafluorophenyl group to the iminium ion. |

Further research, including detailed kinetic and computational studies, is necessary to fully elucidate the intricacies of these reaction pathways and to develop truly catalytic systems based on the reactivity of this compound.

Reactivity with Diverse Organic Substrates and Lewis Acids/Bases

The reactivity of the tris(pentafluorophenyl)silyl moiety, a key component of this compound, has been investigated through studies on related compounds, particularly tris(pentafluorophenyl)silanol and its derivatives. These investigations shed light on the interactions with Lewis bases and acids, as well as the reactivity of corresponding silyl (B83357) enol ethers in fundamental organic transformations.

Interactions of Tris(pentafluorophenyl)silanol with Bases and Acidic Reagents

Tris(pentafluorophenyl)silanol ((C₆F₅)₃SiOH), the hydrolysis product of this compound, demonstrates distinct reactivity with both basic and acidic reagents. Its interaction with bases is characterized by the facile cleavage of the silicon-pentafluorophenyl (Si-C₆F₅) bond.

When tris(pentafluorophenyl)silanol is treated with bases such as triethylamine (B128534) (NEt₃) or a proton sponge, ¹⁹F NMR spectroscopy reveals that the silanol (B1196071) is fully consumed. kisti.re.kr This reaction leads to the formation of pentafluorobenzene (B134492) (HC₆F₅) and a mixture of unidentified species. kisti.re.kr This outcome suggests that even relatively weak bases can induce the cleavage of the Si-C₆F₅ bond, a behavior that has impeded the isolation of the corresponding tris(pentafluorophenyl)siloxide anion, (C₆F₅)₃SiO⁻. researchgate.netnih.gov

The reaction with stronger bases like butyllithium (B86547) further underscores this reactivity. When tris(pentafluorophenyl)silanol is reacted with butyllithium in the presence of Re(CO)₅OSO₂CF₃, the formation of [Re(CO)₅(C₆F₅)] is observed, again indicating the transfer of a pentafluorophenyl group from the silicon atom. researchgate.netnih.gov

Conversely, the interaction with a strong acid like triflic acid (CF₃SO₃H) leads to a different reaction pathway. The addition of triflic acid to tris(pentafluorophenyl)silanol results in the formation of a tris(pentafluorophenyl)silyl triflate. kisti.re.kr Increasing the equivalents of triflic acid leads to a significant increase in the amount of the triflate product formed. kisti.re.kr

Table 1: Summary of Tris(pentafluorophenyl)silanol Reactivity

| Reagent | Observation | Product(s) |

| Triethylamine (NEt₃) | Si-C₆F₅ bond cleavage | Pentafluorobenzene, unidentified species |

| Proton Sponge | Si-C₆F₅ bond cleavage | Pentafluorobenzene, unidentified species |

| Butyllithium / Re(CO)₅OSO₂CF₃ | Si-C₆F₅ bond cleavage and transfer | [Re(CO)₅(C₆F₅)] |

| Triflic Acid (CF₃SO₃H) | Formation of a silyl triflate | Tris(pentafluorophenyl)silyl triflate |

Lewis Acidity and Reactivity Profiles of Tris(pentafluorophenyl)silyl Enol Ethers in Aldol (B89426) Reactions

The strong electron-withdrawing nature of the three pentafluorophenyl groups imparts significant Lewis acidity to the silicon center in tris(pentafluorophenyl)silyl derivatives. This property is prominently demonstrated in the reactivity of tris(pentafluorophenyl)silyl enol ethers.

These silyl enol ethers, bearing the (C₆F₅)₃Si- group, exhibit the capacity to undergo uncatalyzed aldol reactions with a variety of aldehydes, including aliphatic, α,β-unsaturated, and aromatic aldehydes. researchgate.net This reactivity is a direct consequence of the enhanced Lewis acidity of the silyl fragment, which activates the enol ether system towards nucleophilic attack on the aldehyde. researchgate.net

The ability of these reactions to proceed without an external Lewis acid catalyst highlights the potent intramolecular activation provided by the tris(pentafluorophenyl)silyl group. The reactivity profile of these silyl enol ethers in such transformations provides a functional measure of the Lewis acidity conferred by the tris(pentafluorophenyl)silyl moiety.

Applications of Methoxytris Pentafluorophenyl Silane in Advanced Organic Synthesis

Synthesis of Fluorinated Amines and Complex Organofluorine Compounds

The introduction of fluorine and fluorinated moieties into organic molecules can profoundly influence their physical, chemical, and biological properties. Methoxytris(pentafluorophenyl)silane has emerged as a valuable reagent in this context, particularly for the synthesis of highly fluorinated amines and as a building block for more complex organofluorine structures.

Construction of Alpha-Pentafluorophenyl-Substituted Amines

A significant application of this compound is in the synthesis of α-pentafluorophenyl-substituted amines through a silicon-mediated Mannich-type reaction. This transformation involves a three-component coupling of an aldehyde, a secondary amine, and this compound. The reaction proceeds efficiently to afford the corresponding pentafluorophenylmethylamines, which are valuable building blocks in medicinal chemistry and materials science.

The key to this reaction's success is believed to be the formation of a five-coordinate silicate (B1173343) intermediate. This intermediate enhances the nucleophilicity of the pentafluorophenyl group, facilitating its transfer to the iminium ion generated in situ from the aldehyde and secondary amine.

A variety of aldehydes and secondary amines can be employed in this reaction, leading to a diverse range of α-pentafluorophenyl-substituted amines. The reaction conditions are generally mild, and the products are obtained in good yields.

Table 1: Examples of α-Pentafluorophenyl-Substituted Amines Synthesized via Silicon-Mannich Reaction

| Aldehyde | Secondary Amine | Product |

| Benzaldehyde | Piperidine | 1-(Phenyl(pentafluorophenyl)methyl)piperidine |

| Isobutyraldehyde | Morpholine | 4-(1-(Pentafluorophenyl)-2-methylpropyl)morpholine |

| Cinnamaldehyde | Pyrrolidine | 1-((E)-1-(Pentafluorophenyl)-3-phenylallyl)pyrrolidine |

Modular Approaches for Diverse Fluorinated Molecular Architectures

The three-component nature of the silicon-Mannich reaction utilizing this compound lends itself to modular synthetic strategies. By systematically varying the aldehyde, amine, and even the silane (B1218182) component, a wide array of structurally diverse fluorinated molecules can be assembled from simple, readily available starting materials. This modularity is a powerful tool for the rapid generation of compound libraries for screening purposes in drug discovery and materials science.

The ability to introduce the bulky and electronically distinct pentafluorophenyl group in a single step provides a significant advantage in the design of complex molecular architectures. This moiety can serve as a versatile handle for further functionalization or to impart specific properties to the target molecule.

Integration into Catalytic Systems and Methodologies

This compound not only acts as a reagent but can also be integrated into broader catalytic systems, contributing to the development of novel synthetic methodologies.

Development of Novel Three-Component Coupling Strategies

The aforementioned silicon-Mannich reaction is a prime example of a novel three-component coupling strategy enabled by this compound. This reaction provides a convergent and atom-economical approach to the synthesis of complex amines. The development of such multi-component reactions is a central theme in modern organic synthesis, aiming to increase efficiency and reduce waste. The unique reactivity of this compound is central to the success of this particular transformation, showcasing its potential to inspire the design of other novel coupling reactions.

Exploration in Cooperative Catalysis with Silicon Reagents

While direct and extensive research on the cooperative catalytic role of this compound is still an emerging area, its function in the silicon-Mannich reaction provides a conceptual framework for its potential in cooperative catalysis. The silane's ability to activate and deliver the pentafluorophenyl group in concert with the formation of an iminium ion intermediate is indicative of a cooperative process. Future research may explore the pairing of this silane with other catalysts to achieve novel transformations, where the silicon reagent and a co-catalyst work in tandem to promote different steps of a reaction sequence.

Potential Contributions to Bioactive Molecule Synthesis

The introduction of the pentafluorophenyl group can significantly enhance the biological activity and metabolic stability of drug candidates. Therefore, synthetic methods that efficiently install this moiety are of great interest to the pharmaceutical industry. The ability of this compound to facilitate the synthesis of α-pentafluorophenyl-substituted amines makes it a potentially valuable tool in the synthesis of bioactive molecules. These amine structures are common motifs in many pharmaceuticals, and the presence of the pentafluorophenyl group can lead to improved pharmacokinetic and pharmacodynamic profiles. Further research is warranted to fully explore the applications of this reagent in the synthesis of complex, biologically active compounds.

Development of Fluorinated Scaffolds for Medicinal Chemistry Research

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. This compound has emerged as a valuable reagent in this context, facilitating the synthesis of fluorinated scaffolds, particularly pentafluorophenylmethylamines. These structures serve as crucial building blocks for the development of novel therapeutic agents.

A significant advancement in the synthesis of these fluorinated scaffolds involves a one-pot, three-component reaction analogous to the Mannich reaction. This method utilizes this compound in conjunction with an aldehyde and a secondary amine to produce the desired pentafluorophenylmethylamines. A key mechanistic feature of this transformation is the in situ generation of a five-coordinate silicate intermediate, which is believed to be crucial for the reaction's high efficiency.

The versatility of this reaction has been demonstrated with a range of aldehydes and secondary amines, showcasing its broad applicability in generating a diverse library of fluorinated building blocks. The reaction accommodates both aliphatic and aromatic aldehydes, as well as various cyclic secondary amines.

Detailed research findings have demonstrated the successful application of this methodology with various substrates, with the corresponding yields outlined in the table below.

| Aldehyde | Amine | Product | Yield (%) |

| Isobutyraldehyde | Morpholine | 4-(1-(Pentafluorophenyl)-2-methylpropyl)morpholine | 75 |

| Isobutyraldehyde | Pyrrolidine | 1-(1-(Pentafluorophenyl)-2-methylpropyl)pyrrolidine | 78 |

| Isobutyraldehyde | Piperidine | 1-(1-(Pentafluorophenyl)-2-methylpropyl)piperidine | 72 |

| Isobutyraldehyde | 4-Methylpiperidine | 4-Methyl-1-(1-(pentafluorophenyl)-2-methylpropyl)piperidine | 74 |

| Pivalaldehyde | Morpholine | 4-(1-(Pentafluorophenyl)-2,2-dimethylpropyl)morpholine | 80 |

| Pivalaldehyde | Pyrrolidine | 1-(1-(Pentafluorophenyl)-2,2-dimethylpropyl)pyrrolidine | 82 |

| Benzaldehyde | Morpholine | 4-((Pentafluorophenyl)(phenyl)methyl)morpholine | 65 |

| Benzaldehyde | Pyrrolidine | 1-((Pentafluorophenyl)(phenyl)methyl)pyrrolidine | 68 |

This synthetic route provides an efficient and direct method for incorporating the pentafluorophenyl group into amine structures, thereby generating valuable fluorinated scaffolds for further elaboration in medicinal chemistry research. The availability of these building blocks is critical for the exploration of new chemical space in drug discovery programs.

Broader Implications in Organosilicon Chemistry and Advanced Materials Science

Methoxytris(pentafluorophenyl)silane as a Precursor for Functional Materials

The utility of this compound stems from the dual functionality imparted by its distinct chemical moieties. The methoxy (B1213986) group provides a reactive site for hydrolysis and condensation, a cornerstone of sol-gel chemistry and polymer formation. Simultaneously, the bulky and chemically robust tris(pentafluorophenyl)silyl fragment imparts unique properties such as thermal stability, hydrophobicity, and modified electronic characteristics to the resulting materials.

In polymer chemistry, this compound serves as a critical monomer or cross-linking agent for the creation of advanced polysiloxanes and hybrid organic-inorganic polymers. The hydrolysis of the methoxy group to a silanol (B1196071) (Si-OH), followed by condensation, forms stable siloxane (Si-O-Si) bonds, which constitute the backbone of silicone polymers.

The incorporation of the tris(pentafluorophenyl)silyl group into the polymer structure yields materials with enhanced properties:

Thermal Stability: The strong silicon-carbon bonds of the pentafluorophenyl groups contribute to a higher degradation temperature compared to conventional polydimethylsiloxanes.

Chemical Resistance: The fluorine atoms provide a protective shield, rendering the polymer more resistant to chemical attack.

Tunable Refractive Index: The high fluorine content can lower the refractive index of the material, a desirable property for optical applications such as coatings and waveguides.

Gas Permeability: The bulky side groups can disrupt polymer chain packing, creating free volume and enhancing permeability for specific gases.

Polymers derived from pentafluorophenyl esters are recognized as versatile precursors for multifunctional materials. researchgate.net Similarly, the integration of the tris(pentafluorophenyl)silyl moiety allows for the synthesis of polymers with tailored functionalities for diverse and specialized applications.

Alkoxysilanes, like this compound, are widely employed as coupling agents and for surface modification. gelest.comajol.info The mechanism involves the hydrolysis of the methoxy group to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming a durable, covalent Si-O-Substrate bond. gelest.comresearchgate.net

The tris(pentafluorophenyl)silyl portion of the molecule then forms the new, outermost surface, drastically altering its properties. gelest.com This modification can be used to achieve:

Hydrophobicity: The fluorinated groups create a low-energy surface that repels water.

Adhesion Promotion: It can act as an intermediary, bonding an inorganic filler to an organic polymer matrix, thereby improving the mechanical strength of composite materials.

Biocompatibility: Modified surfaces can be designed to resist protein adsorption and biofilm formation, which is crucial for biomedical devices. nih.gov

The effectiveness of silanization depends on various parameters, including the concentration of the silane (B1218182), pH, temperature, and reaction time. ajol.info

Comparative Studies with Other Pentafluorophenylated Silicon Compounds

The chemical behavior of this compound is best understood by comparing it with its close analogues, particularly the corresponding silanol and the well-studied borane (B79455) derivative.

Tris(pentafluorophenyl)silanol ((C₆F₅)₃SiOH) is the hydrolysis product of this compound. Research shows that this silanol exhibits unique reactivity compared to non-fluorinated analogues like triphenylsilanol. A key feature is the susceptibility of the Si-C₆F₅ bond to cleavage, even in the presence of weak bases. unimi.it This reaction pathway can compete with the typical acid-base chemistry expected of a silanol, complicating its use as a ligand or in condensation reactions. unimi.it

In contrast, the primary reactive site of this compound under hydrolytic conditions is the Si-OCH₃ bond. This bond is more labile than the Si-C₆F₅ bonds, allowing for more controlled condensation and polymerization reactions, which is a significant advantage in materials synthesis. The mechanism for alkoxysilane polymerization is typically a nucleophilic substitution (Sₙ2-Si) process. mdpi.com

| Compound | Primary Reactive Site | Key Reaction Type | Notable Reactivity Feature |

|---|---|---|---|

| This compound | Si-OCH₃ Bond | Hydrolysis/Condensation | Forms stable siloxane polymers; Si-C₆F₅ bonds are preserved. |

| Tris(pentafluorophenyl)silanol | O-H and Si-C₆F₅ Bonds | Acid-Base & Bond Cleavage | Si-C₆F₅ bond is labile towards bases, leading to fragmentation. unimi.it |

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a powerful, commercially available Lewis acid widely used in catalysis. nih.govdntb.gov.uaresearchgate.net Its catalytic activity stems from the highly electron-deficient boron atom, which can activate substrates by coordination. researchgate.netmdpi.com A major application is in the activation of Si-H bonds in hydrosilanes for various reduction and condensation reactions, including the Piers-Rubinsztajn reaction for forming siloxane bonds. nih.govnih.gov The mechanism involves the formation of a borane-silane complex, which enhances the hydridic character of the hydrogen atom attached to silicon. mdpi.comjyu.fi

While the three pentafluorophenyl groups make the silicon center in this compound highly electrophilic, its Lewis acidity is considerably weaker than that of its boron analogue. Silicon is inherently less electronegative than boron and is sterically more hindered. Consequently, this compound does not function as a potent Lewis acid catalyst in the same manner as B(C₆F₅)₃. Its primary role in catalysis is that of a precursor or a building block, rather than a direct catalyst for activating other molecules like hydrosilanes.

| Compound | Element Center | Lewis Acidity | Primary Catalytic Role | Typical Activated Species |

|---|---|---|---|---|

| This compound | Silicon | Weak | Precursor/Monomer | Itself (via hydrolysis) |

| Tris(pentafluorophenyl)borane | Boron | Very Strong | Catalyst | Hydrosilanes, Carbonyls, Alkenes mdpi.comnih.govnih.gov |

Role in Lewis Acid Catalysis and Activation Chemistry Beyond Simple Silanes

Although not as potent as its borane counterpart, the significant electrophilicity of the silicon center in this compound, induced by the three C₆F₅ groups, gives it a degree of Lewis acidity that is notable for an organosilane. This enhanced Lewis acidity suggests potential roles in activation chemistry that are not accessible to less-fluorinated or non-fluorinated silanes.

The strong organoborane Lewis acid B(C₆F₅)₃ is known to catalyze the polymerization of silanes by generating cationic silyl (B83357) species. nih.gov By analogy, the highly electrophilic silicon in this compound could facilitate reactions involving nucleophilic attack at the silicon center. While its primary reaction is with strong nucleophiles like water (hydrolysis), it could potentially interact with and activate other Lewis bases. This could lead to its use in promoting specific condensation reactions or as a co-catalyst in more complex systems, where its function would be to transiently bind a substrate, making it more susceptible to nucleophilic attack. This area remains a subject for further exploration, representing a frontier where the principles of strong Lewis acid catalysis could be extended to highly functionalized organosilicon compounds.

Future Research Directions and Unexplored Reactivity of Methoxytris Pentafluorophenyl Silane

Expansion of Reaction Scope and Substrate Generality

The current understanding of Methoxytris(pentafluorophenyl)silane's reactivity is primarily centered on its role in facilitating Mannich-type reactions. Future research should aim to significantly broaden this scope, exploring its catalytic activity across a diverse array of organic transformations. Drawing parallels with the well-established reactivity of the isoelectronic and highly Lewis acidic tris(pentafluorophenyl)borane, B(C₆F₅)₃, a number of promising avenues can be envisioned.

A key area for investigation will be its application in hydrosilylation reactions of various unsaturated functionalities, such as alkenes, alkynes, ketones, and imines. The high Lewis acidity of the silicon center could activate the Si-H bond of a hydrosilane, facilitating its addition across double and triple bonds. A systematic study of substrate scope, including electronically diverse and sterically demanding substrates, would be crucial to establishing the generality of this methodology.

Furthermore, its potential as a catalyst for reduction reactions warrants thorough exploration. This could encompass the deoxygenation of alcohols and sulfoxides, and the reduction of esters and amides to the corresponding alkanes and amines. The development of selective reduction protocols in the presence of other functional groups would be a significant advancement.

The table below outlines potential reaction classes and substrates for future investigation.

| Reaction Class | Potential Substrates | Desired Products |

| Hydrosilylation | Terminal & Internal Alkenes, Alkynes | Alkylsilanes, Vinylsilanes |

| Ketones, Aldehydes, Imines | Silyl (B83357) ethers, Silyl amines | |

| Reduction | Primary, Secondary, Tertiary Alcohols | Alkanes |

| Sulfoxides | Sulfides | |

| Esters, Carboxylic Acids | Alkanes, Alcohols | |

| Amides | Amines | |

| C-C Bond Formation | Friedel-Crafts Reactions, Aldol (B89426) Reactions | Alkylated Arenes, β-Hydroxy Carbonyls |

Development of Enantioselective and Diastereoselective Catalytic Processes

The development of stereoselective transformations is a cornerstone of modern organic synthesis. A significant future direction for this compound lies in its incorporation into chiral catalytic systems for enantioselective and diastereoselective reactions.

One promising approach involves the design of chiral ligands that can coordinate to the silicon center, creating a chiral Lewis acid catalyst. These ligands could be based on established chiral scaffolds such as BINOL, TADDOL, or chiral diamines. The resulting chiral silicon-based Lewis acid could then be employed in a variety of transformations, including asymmetric hydrosilylations, aldol additions, and Diels-Alder reactions, to induce high levels of stereocontrol.

Another avenue for exploration is the use of this compound as a co-catalyst or activator for other chiral catalysts. Its strong Lewis acidity could be harnessed to enhance the reactivity and selectivity of known chiral catalysts. Furthermore, investigating its role in diastereoselective reactions, particularly in multicomponent reactions where multiple stereocenters are formed, could lead to the development of powerful new synthetic methods.

Integration into Flow Chemistry and Scalable Synthetic Methodologies

The translation of novel catalytic systems from laboratory-scale batch processes to robust and scalable continuous flow methodologies is a critical aspect of modern chemical manufacturing. Future research should focus on the integration of this compound-based catalysis into flow chemistry setups.

The development of immobilized versions of the catalyst, for instance, by grafting the silane (B1218182) onto a solid support such as silica (B1680970) or a polymer resin, would be a key enabling step. This would allow for its use in packed-bed reactors, facilitating catalyst recovery and reuse, and simplifying product purification. The stability and activity of such heterogeneous catalysts under continuous flow conditions would need to be thoroughly evaluated.

Investigating the kinetics of this compound-catalyzed reactions will be essential for optimizing flow parameters such as residence time, temperature, and concentration. The enhanced heat and mass transfer characteristics of flow reactors could also unlock new reactivity or improve selectivity compared to batch conditions. The ultimate goal would be to develop scalable and sustainable synthetic processes that leverage the unique catalytic properties of this compound.

Exploration of Novel Reaction Mechanisms and Transient Intermediates

A deeper understanding of the reaction mechanisms underlying the catalytic activity of this compound is crucial for its rational development and application. While the formation of hypervalent silicon species, such as five-coordinate silicate (B1173343) intermediates, has been proposed, detailed mechanistic studies are largely absent.

Future research should employ a combination of experimental and computational techniques to elucidate the operative reaction pathways. Kinetic studies, including reaction order determination and activation parameter measurements, can provide valuable insights into the rate-determining steps of catalytic cycles. Isotope labeling experiments, particularly with deuterium, can help to track the movement of atoms and identify bond-breaking and bond-forming events.

Computational modeling, using density functional theory (DFT), will be a powerful tool for mapping out potential energy surfaces, identifying transition states, and characterizing the electronic structure of key intermediates. This will be particularly important for understanding the nature of the proposed hypervalent silicon species and their role in catalysis.

Advanced Spectroscopic Characterization of Reaction Species

The direct observation and characterization of reactive intermediates are paramount for confirming proposed reaction mechanisms. Future efforts should be directed towards the application of advanced spectroscopic techniques to study this compound-mediated reactions in situ.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for observing and characterizing transient species that may be unstable at ambient temperatures. Monitoring reactions by ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy can provide detailed structural information about intermediates and help to map out the entire course of a reaction.

Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to monitor the changes in bonding and functional groups during a reaction. In combination with computational predictions of vibrational frequencies, these techniques can aid in the identification of elusive intermediates.

Design of Hybrid Catalytic Systems Incorporating Pentafluorophenylsilane (B12578386) Motifs

The unique electronic properties of the tris(pentafluorophenyl)silyl group can be leveraged in the design of novel hybrid and bifunctional catalytic systems. Future research in this area could lead to catalysts with enhanced activity, selectivity, and substrate scope.

One approach is to incorporate the pentafluorophenylsilane motif into a larger molecular framework that also contains another catalytic functionality, such as a Brønsted acid or base, or a transition metal center. This could lead to cooperative catalytic effects where both catalytic sites work in concert to promote a transformation. For example, a bifunctional catalyst containing a Lewis acidic pentafluorophenylsilane center and a basic amine group could be designed for synergistic catalysis in reactions such as the Henry reaction.

Another promising direction is the use of the tris(pentafluorophenyl)silyl group as a ligand or counterion in transition metal catalysis. The strong electron-withdrawing nature of this group could significantly modulate the electronic properties of the metal center, leading to enhanced catalytic performance. Exploring these hybrid systems could unlock new catalytic paradigms and expand the synthetic utility of this compound beyond its role as a standalone Lewis acid catalyst.

Q & A

Q. What surface modification techniques employ this compound to improve adhesion in composite materials, and how are bonding efficiencies quantified?

- Methodological Answer : For zirconia bonding in dental composites, apply silane primers (1.0 vol% MPS + 0.5 vol% BTSE in ethanol-water) with pH 4.1. Cure under 20 mA electrical current for 60 sec to enhance siloxane network formation. Quantify bond strength via microshear testing (ISO 4049) and fracture analysis (SEM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.